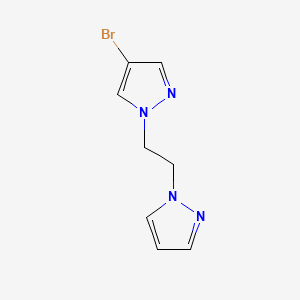

4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole is a pyrazole derivative. It may be used in the preparation of various pharmaceutical and biologically active compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of interest in recent research. Pyrazole-containing compounds are versatile synthetic intermediates used in the preparation of relevant chemicals in biological, physical-chemical, material science, and industrial fields . The synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles has been reported .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a heteroaromatic five-membered ring with two adjacent nitrogen atoms . Further structural variants can be achieved starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazole derivatives have been reported to undergo various chemical reactions. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . Other reactions include the cyanation in the presence of palladium catalysts and the formation of 1,4-disubstituted pyrazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be analyzed using various techniques such as FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis .Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

Synthesis of Pyrazole Derivatives

One study described the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives, showcasing their potential in creating compounds with notable analgesic activity (Bondavalli et al., 1988). Similarly, the design, synthesis, and evaluation of pyrazolo[3,4-d]pyrimidines against the Bcr-Abl T315I mutant highlighted the significance of the 4-bromo derivative for its activity, demonstrating a methodological approach for targeting specific mutations in cancer treatment (Radi et al., 2013).

Metal-Complex Formation

Research into ligand and metal-binding domains revealed the creation of complexes with 4-bromo derivatives, indicating their utility in forming metal-organic frameworks that could be applied in various catalytic and electronic applications (Tovee et al., 2010).

Biological Evaluation

Antimicrobial and Antifungal Activities

Pyrazole derivatives, including 4-bromo variants, have been synthesized and evaluated for their antimicrobial properties. For instance, studies have indicated the synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole derivatives and their efficacy in generating compounds with antibacterial and antifungal activities, suggesting their potential use in developing new therapeutic agents (Pundeer et al., 2013).

Catalysis

Suzuki-Miyaura Cross-Coupling Reactions

The synthesis of bulky bis(pyrazolyl)palladium complexes and their evaluation in Suzuki–Miyaura cross-coupling reactions showcased the use of pyrazole-based ligands to stabilize metal complexes, thus enhancing the efficiency of catalytic processes (Ocansey et al., 2018).

Advanced Materials

Nano-Particle Formation

A study on Palladium(II) complexes with pyrazolated thio/selenoethers discussed the synthesis of complexes and their potential as precursors for nano-particles, indicating applications in materials science for creating nano-sized structures with specific catalytic properties (Sharma et al., 2013).

Mecanismo De Acción

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions of this compound with its targets remain to be elucidated.

Biochemical Pathways

It is reported that some pyrazole derivatives can inhibit oxidative phosphorylation and atp exchange reactions

Pharmacokinetics

The compound is a solid at room temperature and slightly soluble in water , which may influence its bioavailability. Further pharmacokinetic studies are needed to fully understand this compound’s properties.

Result of Action

Some pyrazole derivatives are known to have mutagenic effects , but the specific effects of this compound remain to be determined.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-1-(2-pyrazol-1-ylethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN4/c9-8-6-11-13(7-8)5-4-12-3-1-2-10-12/h1-3,6-7H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFPNYQMCBCHGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCN2C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2823635.png)

![Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate](/img/structure/B2823642.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide](/img/structure/B2823648.png)

![(3E)-1-(4-chlorobenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2823650.png)

![2-Amino-4-(1-methylpyrazolo[3,4-b]pyridin-5-yl)butanoic acid;dihydrochloride](/img/structure/B2823652.png)

![1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2823656.png)